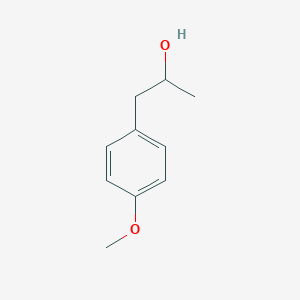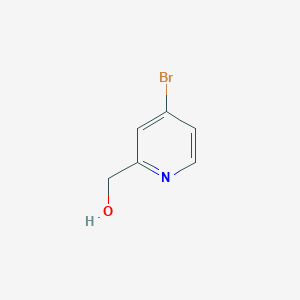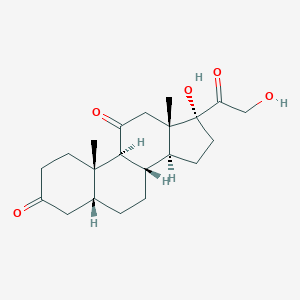
1-(4-Metoxifenil)propan-2-ol
Descripción general
Descripción
1-(4-Methoxyphenyl)propan-2-ol is a chemical compound that belongs to the family of phenylpropanoids. It is also known as p-methoxyphenylisopropanol or PMPIP. The compound is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Propiedades químicas
“1-(4-Metoxifenil)propan-2-ol” es un alcohol terciario que es propan-2-ol sustituido por un grupo 4-metoxifenilo en la posición 2 . Tiene un número CAS de 30314-64-8 y un peso molecular de 166.22 . Por lo general, se almacena a temperatura ambiente y tiene una forma física líquida .
Información de seguridad
Este compuesto está etiquetado con el pictograma GHS07 y tiene la palabra de advertencia "Advertencia". Las frases de peligro asociadas con él son H302, H315, H319 y H335. Las frases de precaución incluyen P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405 y P501 .
Aplicaciones anticancerígenas
La investigación ha demostrado que los derivados de “this compound” tienen propiedades anticancerígenas potenciales . Específicamente, los compuestos 3h, 3g y 3h-2, que tenían un sustituyente halógeno en la posición 2 o 4 en el 1-((feniletinil)selanil)-3-fenoxipropan-2-ol, exhibieron la mejor actividad antiproliferativa contra las células tumorales . Estos compuestos indujeron el arresto en la fase G2/M y la apoptosis en las células A549 .
Inducción de apoptosis
La inducción de apoptosis por estos compuestos se correlacionó con cambios en la expresión de proteínas relacionadas con el ciclo celular y proteínas relacionadas con la apoptosis . Esto los convierte en un foco de investigación de fármacos antitumorales .
Efectos antitumorales in vivo
Los experimentos de tumores xenotrasplantados en ratones desnudos revelaron que el compuesto 3h tiene efectos antitumorales in vivo y no tiene efectos tóxicos evidentes en ratones desnudos<a aria-label="3: " data-citationid="6e498e33-3f98-f418-fc7b-b95ed95a3a96-30" h="ID=SERP,5015.1" href="https://bmcchem
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Methoxyphenyl)propan-2-ol are serotonin and dopamine transporters . These transporters play a crucial role in the regulation of serotonin and dopamine levels in the brain, which are important neurotransmitters involved in mood, reward, and cognition.
Mode of Action
1-(4-Methoxyphenyl)propan-2-ol acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction with its targets leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By increasing the release of serotonin, it enhances the activity of this pathway, leading to downstream effects such as mood elevation and increased reward response.
Pharmacokinetics
Similar compounds are known to be metabolized by liver enzymes such asCYP2D6
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)propan-2-ol’s action include an increase in serotonin signaling . This can lead to changes in mood, cognition, and reward response.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 166.22 and a density of 1.034g/cm3
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes . For example, some compounds can induce apoptosis in tumor cells
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 266.6ºC at 760mmHg , suggesting that it is stable at high temperatures.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952673 | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30314-64-8 | |
| Record name | 4-Methoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-(4-Methoxyphenyl)propan-2-ol synthesized from 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?
A1: According to the research, both 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride can be converted to 1-(4-Methoxyphenyl)propan-2-ol through a two-step process: hydroboration followed by oxidation. [] This reaction sequence highlights a potential synthetic route to this diarylpropanol derivative starting from readily available flavonoid precursors.
Q2: Besides 1-(4-Methoxyphenyl)propan-2-ol, what other products are formed during the hydroboration and oxidation of 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?
A2: The research indicates that alongside 1-(4-Methoxyphenyl)propan-2-ol, two other compounds are formed during the reaction: 3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-ol and 4'-methoxyflavan. [] The formation of multiple products suggests that the reaction may proceed through different reaction pathways or involve rearrangements, highlighting the complexity of the hydroboration and oxidation processes in this system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)




![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)
